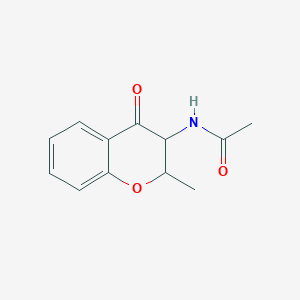![molecular formula C10H10BrN B11886575 5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]](/img/structure/B11886575.png)
5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of diazocyclopropane with vinyl bromide, which occurs as a regioselective 1,3-dipolar cycloaddition to give the desired spiro compound . This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for 5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom and the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted spiroindole derivatives, which can have different functional groups attached to the indole or cyclopropane rings, depending on the reagents used.
Scientific Research Applications
5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure contribute to its reactivity and ability to form stable complexes with biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromospiro[1-pyrazoline-3,1’-cyclopropane]: Similar in structure but with a pyrazoline ring instead of an indole ring.
5-Bromobrassinin: Another brominated indole derivative with different biological activities.
Uniqueness
5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] is unique due to its specific spirocyclic structure and the presence of a bromine atom at the 5-position. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H10BrN |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
5-bromospiro[1,3-dihydroindole-2,1'-cyclopropane] |
InChI |
InChI=1S/C10H10BrN/c11-8-1-2-9-7(5-8)6-10(12-9)3-4-10/h1-2,5,12H,3-4,6H2 |
InChI Key |
VDTKBGQRIDZJIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-4-azaspiro[4.5]decane, 2-phenyl-](/img/structure/B11886493.png)




![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid](/img/structure/B11886518.png)
![N-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylamide](/img/structure/B11886520.png)







